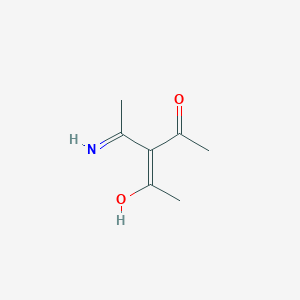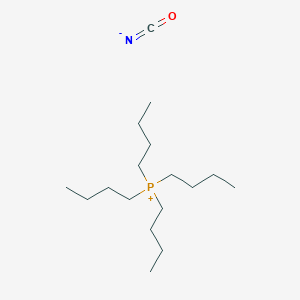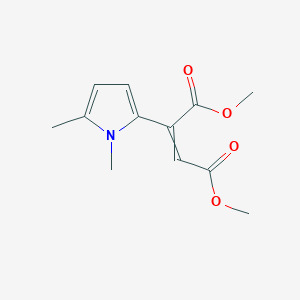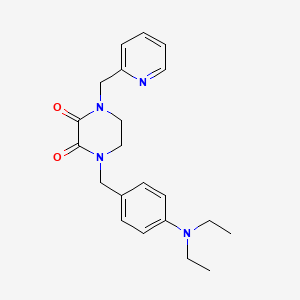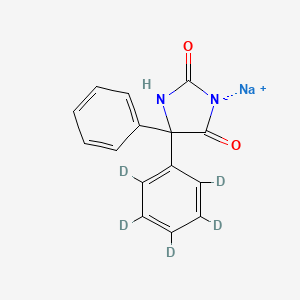
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its unique chemical structure, which includes a pyrazolone ring substituted with phenyl, methyl, and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion typically involves the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with sulfur-containing reagents. One common method is the reaction of the pyrazolone derivative with elemental sulfur or sulfur-containing compounds under reflux conditions in an appropriate solvent such as ethanol or toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thion group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolone derivatives.
Applications De Recherche Scientifique
Biology: The compound and its derivatives have shown antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has indicated that the compound may have potential therapeutic applications due to its biological activity. further studies are needed to fully understand its pharmacological properties.
Industry: The compound is used in the extraction of metals such as radium and barium from aqueous solutions. This application is particularly relevant in the field of nuclear chemistry.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in its application in metal extraction and coordination chemistry . Additionally, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion can be compared with other similar compounds in the pyrazolone family:
1-Phenyl-3-methyl-4-benzoylpyrazol-5-one: This compound is structurally similar but lacks the thion group.
4-Acyl-3-methyl-1-phenylpyrazol-5-ones: These compounds are analogues of this compound and have been studied for their coordination chemistry and biological activity.
The uniqueness of this compound lies in its thion group, which imparts distinct chemical and biological properties compared to its analogues.
Propriétés
Numéro CAS |
79071-33-3 |
|---|---|
Formule moléculaire |
C17H14N2OS |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3 |
Clé InChI |
VVEFMYLKFYPUOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



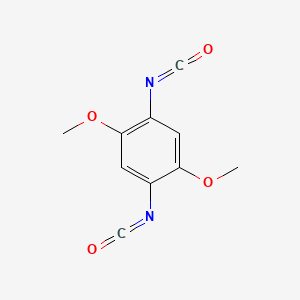

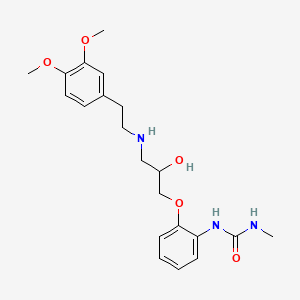

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
